4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-8-11(22-18-15-8)12(19)14-13-17-16-10(21-13)7-20-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHNROKLOXZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carbon disulfide, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The thiadiazole ring is then introduced through a subsequent cyclization reaction involving thiosemicarbazide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group, where halogenation or alkylation can occur
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new polymers and coatings due to its unique chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations :
Key Findings :
- Anticancer Potential: Thiadiazole-thiazole hybrids (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 cells (IC₅₀ ~1.6–2.0 µg/mL), suggesting that the thiazole moiety enhances cytotoxicity compared to oxadiazole-containing analogs .
- Herbicidal Activity: Phenoxymethyl-substituted thiadiazoles (e.g., 4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide) show moderate herbicidal effects, likely due to improved bioavailability from the phenoxymethyl group .
Structure-Activity Relationship (SAR) Insights
Oxadiazole vs. Thiadiazole : Oxadiazole rings improve metabolic stability but may reduce binding affinity compared to thiadiazoles in kinase targets .
Substituent Position : Methyl groups at position 4 of the thiadiazole core enhance steric shielding, prolonging half-life in vivo .
Phenoxymethyl Utility: This group in the target compound may enhance penetration into hydrophobic pockets of enzymes, though direct evidence is needed .
Biological Activity
The compound 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule that combines elements of thiadiazole and oxadiazole, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11N5O3S
- Molecular Weight : 317.33 g/mol
- CAS Number : 1286713-68-5
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that they effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL . The presence of the thiadiazole moiety in our compound may enhance this antimicrobial activity due to its structural characteristics.
Anticancer Potential
The oxadiazole scaffold is recognized for its anticancer properties. Compounds containing this moiety have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The incorporation of the thiadiazole structure in our compound could potentially amplify its anticancer efficacy by targeting multiple pathways involved in tumor growth.
Anti-inflammatory Effects
Thiadiazole derivatives have demonstrated anti-inflammatory effects in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific structural features of our compound may contribute to its ability to modulate inflammatory responses .
Study on Antimicrobial Activity
In a comparative study of various synthesized amides including those similar to our compound, researchers found that compounds featuring both oxadiazole and thiadiazole exhibited enhanced antibacterial activity against common pathogens. The study utilized the cup plate method to determine the minimum inhibitory concentration (MIC) against bacteria, confirming the potential application of these compounds in treating bacterial infections .
Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms of 1,3,4-oxadiazoles revealed that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways. The study highlighted how substituents on the oxadiazole ring could significantly affect their binding affinity to cancer-related targets . This suggests that our compound's unique structure may also possess similar capabilities.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with precursor molecules like hydrazonoyl halides or substituted thiazoles. Key steps include cyclization using agents like POCl₃ or K₂CO₃ in solvents such as dioxane or DMF . For example, coupling 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under mild basic conditions (e.g., triethylamine) can yield the target compound. Optimization involves adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and solvent polarity to enhance purity. Recrystallization from ethanol-DMF mixtures is effective for purification .
Q. Which analytical techniques are most effective for characterizing its structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Infrared (IR) Spectroscopy: Detects functional groups like amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Elemental Analysis: Validates molecular formula (C₁₄H₁₁N₅O₃S₂) by comparing calculated vs. experimental C, H, N percentages .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 373.04 for [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to standard drugs like doxorubicin .
- Enzyme Inhibition: Fluorescence-based assays target enzymes like topoisomerase II or kinases, measuring inhibition via fluorescence quenching .
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≥50 µg/mL .
Advanced Research Questions
Q. How do the phenoxymethyl and oxadiazole moieties influence biological activity?
The phenoxymethyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole ring participates in hydrogen bonding with enzyme active sites (e.g., binding to ATP pockets in kinases). Structure-activity relationship (SAR) studies show that replacing phenoxymethyl with bulkier aryl groups reduces solubility but increases potency against resistant cancer lines . Computational docking (e.g., AutoDock Vina) reveals that the oxadiazole nitrogen interacts with catalytic lysine residues in target proteins .
Q. What computational methods predict binding affinity, and how can docking results be validated?
- Molecular Docking: Use software like Schrödinger Suite or GOLD to simulate binding poses. Focus on binding energy (ΔG ≤ -8 kcal/mol) and key interactions (e.g., π-π stacking with phenylalanine residues) .
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- Experimental Validation: Compare predicted IC₅₀ values with enzyme inhibition assays. For example, if docking suggests strong binding to EGFR kinase, validate via kinase-Glo luminescence assays .
Q. How can contradictions in biological data between studies be systematically resolved?
Discrepancies often arise from assay conditions (e.g., serum content in cell media affecting solubility) or compound purity. Mitigation strategies:
- Standardize Protocols: Use identical cell lines, serum concentrations, and incubation times .
- Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) .
- Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and verify batch purity via HPLC (>95%) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated phenoxymethyl) to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (size ≤200 nm) to prolong circulation time .
- Salt Formation: Synthesize hydrochloride or sodium salts, improving solubility by 2–3 fold without altering activity .
Q. How does metabolic stability impact its therapeutic potential?
Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots. The thiadiazole ring is prone to CYP450-mediated oxidation, which can be mitigated by substituting electron-withdrawing groups (e.g., fluorine) at the 4-methyl position . LC-MS/MS quantifies metabolites like sulfoxides or hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
